

3-(2-Carboxyethyl)benzoic acid chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Carboxyethyl)benzoic acid

Cat. No.: B2911907

[Get Quote](#)

An In-Depth Technical Guide to the Chemical and Physical Properties of **3-(2-Carboxyethyl)benzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Carboxyethyl)benzoic acid (CAS No. 161265-32-3) is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.^[1] Its structure, featuring both an aromatic carboxylic acid and an aliphatic carboxylic acid connected by a short alkyl chain, imparts a unique combination of rigidity and flexibility. This dual functionality makes it an exemplary building block, particularly as a linker in the design of complex therapeutic conjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide serves as a comprehensive technical resource, synthesizing available experimental and computational data to provide a detailed understanding of the physicochemical properties, spectroscopic signatures, reactivity, and practical applications of **3-(2-Carboxyethyl)benzoic acid**. By explaining the causality behind its chemical behavior and potential uses, this document aims to equip researchers with the field-proven insights necessary for its effective utilization in the laboratory.

Physicochemical Properties

The fundamental properties of **3-(2-Carboxyethyl)benzoic acid** are summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data, which provides a reliable estimate in the absence of experimental verification.

Property	Value	Source
IUPAC Name	3-(2-carboxyethyl)benzoic acid	[PubChem][2]
CAS Number	161265-32-3	[BIOSYNCE][1]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[PubChem][2]
Molecular Weight	194.18 g/mol	[PubChem][2]
Appearance	White to off-white solid	[ChemicalBook][3]
Melting Point	177 °C	[BIOSYNCE][1]
Boiling Point	415.3 ± 28.0 °C at 760 mmHg (Predicted)	[BIOSYNCE][1]
Density	1.3 ± 0.1 g/cm ³ (Predicted)	[BIOSYNCE][1]
pKa	4.23 ± 0.10 (Predicted, for the more acidic proton)	[ChemicalBook][3]
XLogP3	1.8 (Computed)	[PubChem][2]
Hydrogen Bond Donors	2	[PubChem][2]
Hydrogen Bond Acceptors	4	[PubChem][2]
Storage	Sealed in a dry, room temperature environment	[BLD Pharm][4]

Solubility Profile

While specific quantitative solubility data for **3-(2-Carboxyethyl)benzoic acid** is not widely published, its solubility can be reliably inferred from its structure and comparison to its parent compound, benzoic acid.

- Aqueous Solubility: Benzoic acid is sparingly soluble in cold water but its solubility increases significantly with temperature.[5][6] **3-(2-Carboxyethyl)benzoic acid**, with its additional

polar carboxylic acid group, is expected to be more soluble in water than benzoic acid. Its solubility is also highly pH-dependent; deprotonation of the carboxylic acid groups at higher pH will form the much more soluble dicarboxylate salt.

- **Organic Solvents:** Benzoic acid is readily soluble in polar organic solvents like ethanol, methanol, and acetone, where hydrogen bonding can occur.^{[5][7]} It is less soluble in non-polar solvents such as toluene and heptanes.^[7] A similar trend is expected for **3-(2-Carboxyethyl)benzoic acid**. For laboratory applications, solvents like DMSO, DMF, and ethanol are likely to be effective for solubilization.

Spectroscopic Analysis: An Interpretive Guide

No publicly archived experimental spectra for **3-(2-Carboxyethyl)benzoic acid** are available at the time of this writing. However, a detailed prediction of its key spectroscopic features can be made based on its chemical structure and comparison with analogous compounds like benzoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic ethyl chain protons.

- **Aromatic Protons ($\delta \approx 7.5\text{-}8.2$ ppm):** The benzene ring will exhibit a complex multiplet pattern. The proton ortho to the carboxyethyl group (C4-H) and the proton between the two substituents (C2-H) will be distinct, as will the protons at C5 and C6. These will likely appear as multiplets or overlapping doublets and triplets.
- **Carboxylic Acid Protons ($\delta \approx 10\text{-}13$ ppm):** Two broad singlet signals are expected, one for each -COOH group. These signals are often broad and may exchange with trace water in the solvent, sometimes leading to their disappearance.
- **Aliphatic Protons ($\delta \approx 2.6\text{-}3.1$ ppm):** The ethyl chain protons (-CH₂-CH₂-) will appear as two distinct triplets, integrating to 2H each, due to coupling with each other. The -CH₂- group adjacent to the benzene ring will be slightly downfield compared to the -CH₂- group adjacent to the aliphatic carboxyl group.

¹³C NMR Spectroscopy

Due to the molecule's asymmetry, ten distinct signals are expected in the ^{13}C NMR spectrum.

- **Carbonyl Carbons ($\delta \approx 168\text{-}175$ ppm):** Two signals are anticipated for the two carboxylic acid carbons. The aromatic C=O may be slightly downfield of the aliphatic C=O.[8]
- **Aromatic Carbons ($\delta \approx 128\text{-}140$ ppm):** Six signals are expected. The carbon attached to the benzoic acid group (C1) and the carbon attached to the ethyl chain (C3) will be quaternary and have lower intensity. The other four CH carbons will have distinct chemical shifts.
- **Aliphatic Carbons ($\delta \approx 30\text{-}35$ ppm):** Two signals corresponding to the two $-\text{CH}_2-$ groups of the ethyl chain are expected.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid groups.

- **O-H Stretch ($2500\text{-}3300\text{ cm}^{-1}$):** A very broad and strong absorption band is characteristic of the hydrogen-bonded O-H stretch in carboxylic acids.
- **C=O Stretch ($1680\text{-}1740\text{ cm}^{-1}$):** Two distinct, strong, and sharp peaks are expected for the carbonyls. The aromatic carboxylic acid C=O stretch is typically at a lower wavenumber ($\approx 1680\text{-}1700\text{ cm}^{-1}$) due to conjugation with the benzene ring, while the aliphatic C=O will be at a slightly higher wavenumber ($\approx 1710\text{-}1740\text{ cm}^{-1}$).
- **C-O Stretch ($1210\text{-}1320\text{ cm}^{-1}$):** A strong band in this region corresponds to the C-O stretching vibration.
- **Aromatic C-H and C=C Stretches:** Weaker absorptions for aromatic C-H stretches will appear above 3000 cm^{-1} , and characteristic C=C ring stretches will be present in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Chemical Reactivity and Synthesis

The reactivity of **3-(2-Carboxyethyl)benzoic acid** is governed by its two carboxylic acid functional groups, which can undergo reactions such as esterification, amidation, and

reduction.[9] The aromatic ring can also participate in electrophilic aromatic substitution, though the carboxylic acid group is deactivating.

A key feature is the potential for selective reaction. The aromatic carboxylic acid is slightly more acidic and its carbonyl carbon is less electrophilic due to resonance with the ring. The aliphatic carboxylic acid is less acidic but its carbonyl is more susceptible to nucleophilic attack. This subtle difference can potentially be exploited for selective mono-functionalization under carefully controlled conditions.

Representative Synthesis Protocol

While multiple synthetic routes are possible, a plausible approach involves a Friedel-Crafts acylation followed by a reduction and oxidation sequence. The following is a representative, general protocol.

Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

- To a stirred suspension of anhydrous aluminum chloride (AlCl_3 , 2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
- Add benzene (1.0 eq) dropwise to the reaction mixture.
- Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-benzoylpropanoic acid.

Step 2: Clemmensen or Wolff-Kishner Reduction

- The keto group of 3-benzoylpropanoic acid is reduced to a methylene group. For the Clemmensen reduction, the ketone is heated with amalgamated zinc and concentrated

hydrochloric acid.

- Alternatively, in the Wolff-Kishner reduction, the ketone is first converted to its hydrazone, which is then heated with a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol.
- Work-up and purification yield 4-phenylbutanoic acid.

Step 3: Friedel-Crafts Acylation/Oxidation to introduce the second carboxyl group (conceptual) A more direct, though potentially complex, route might involve functionalizing a pre-substituted benzene ring. A common modern approach would utilize cross-coupling reactions. For instance, coupling 3-bromobenzoic acid with a suitable propionic acid derivative using a palladium catalyst.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynce.com [biosynce.com]
- 2. 3-(2-Carboxyethyl)benzoic acid | C10H10O4 | CID 11344556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2-carboxyethyl)benzoic acid | 161265-32-3 [chemicalbook.com]
- 4. Search | BLDpharm [bldpharm.com]
- 5. Page loading... [guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [3-(2-Carboxyethyl)benzoic acid chemical and physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2911907#3-2-carboxyethyl-benzoic-acid-chemical-and-physical-properties\]](https://www.benchchem.com/product/b2911907#3-2-carboxyethyl-benzoic-acid-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com